5-(2,2,2-Trifluoroacetyl)nicotinonitrile
Description
5-(2,2,2-Trifluoroacetyl)nicotinonitrile is a pyridine-3-carbonitrile derivative substituted at the 5-position with a trifluoroacetyl group (COCF₃). This compound combines the electron-deficient pyridine core with a strong electron-withdrawing trifluoroacetyl moiety, enhancing its electrophilicity and reactivity. The nitrile group offers additional functionalization sites for further synthetic modifications, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .
Properties
CAS No. |
1060804-10-5 |
|---|---|
Molecular Formula |
C8H3F3N2O |
Molecular Weight |
200.12 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-1-5(2-12)3-13-4-6/h1,3-4H |
InChI Key |
BPKNUFJPIIYQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroacetyl)nicotinonitrile typically involves the reaction of nicotinonitrile with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acylation process. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroacetyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups, such as alcohols or amines.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Agrochemical Applications
The primary application of 5-(2,2,2-Trifluoroacetyl)nicotinonitrile lies in its use as an intermediate in the synthesis of agrochemicals. Compounds derived from this nitrile have been shown to exhibit significant insecticidal properties. For instance, derivatives of trifluoromethylpyridine have been successfully utilized in developing pesticides that target specific pests while minimizing environmental impact .
Table 1: Agrochemical Products Derived from Trifluoromethylpyridine Derivatives
| Product Name | Active Ingredient | Application Area |
|---|---|---|
| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |
| Flonicamid | 4-trifluoromethyl nicotinic acid | Insect growth regulator |
| Other TFMP products | Various derivatives | Pest control |
2. Pharmaceutical Applications
In the pharmaceutical sector, this compound is being explored for its potential therapeutic effects. Compounds containing the trifluoromethyl group are known for their ability to enhance bioavailability and metabolic stability . Several clinical candidates that include this moiety are currently undergoing trials for various indications.
Case Study: Clinical Trials Involving Trifluoromethyl Compounds
A recent study evaluated the efficacy of a trifluoromethyl-containing compound in treating chronic pain conditions. The trial involved 200 participants who received either the experimental drug or a placebo over a period of three months. Results indicated a statistically significant reduction in pain scores among those treated with the trifluoromethyl compound compared to the placebo group .
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroacetyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile (CAS 303146-65-8)
- Structure : Features an acetyl group (COCH₃) at position 5, a 2-chlorophenyl sulfanyl group at position 2, and a methyl group at position 6.
- Key Differences: The acetyl group is less electron-withdrawing than trifluoroacetyl, resulting in reduced electrophilicity at the pyridine ring.
- Applications : Likely used in heterocyclic synthesis for drug discovery, leveraging its multi-functional sites .
(b) 5-(5-Chloro-2-fluorophenyl)nicotinonitrile (CAS 1346692-12-3)
- Structure : Substituted at position 5 with a halogenated aryl group (5-chloro-2-fluorophenyl).
- Halogens (Cl, F) enhance lipophilicity and metabolic stability, making this compound suitable for bioactive molecule development.
- Applications : A building block in kinase inhibitor synthesis or fluorescent probes .
(c) 2-Hydroxy-6-(trifluoromethyl)nicotinonitrile
- Structure : Contains a hydroxyl group at position 2 and a trifluoromethyl (CF₃) group at position 6.
- Key Differences :
- The hydroxyl group enables hydrogen bonding and chelation, unlike the ketonic trifluoroacetyl group.
- CF₃ is less polar than COCF₃, reducing solubility in polar solvents.
- Applications: Potential use in agrochemicals due to its stability and moderate lipophilicity .
Physicochemical Properties and Functional Group Impact
Biological Activity
5-(2,2,2-Trifluoroacetyl)nicotinonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 232.16 g/mol. The compound features a trifluoroacetyl group attached to a nicotinonitrile structure. The trifluoroacetyl moiety enhances lipophilicity and reactivity, making it suitable for various biological interactions.
Research indicates that this compound may exhibit several mechanisms of action:
- Nucleophilic Substitution : The nitrile group can undergo hydrolysis to form carboxylic acids or participate in nucleophilic substitution reactions.
- Protein Interaction : Preliminary studies suggest that the compound may interact with proteins through disulfide bond formation or act as a ligand for metal ions, enhancing its biological activity.
- Cellular Pathways : It may influence pathways involved in apoptosis and cell proliferation, similar to other compounds with analogous structures .
Antimicrobial Properties
Compounds with similar structures to this compound have shown potential antimicrobial activity. The presence of the trifluoroacetyl and nitrile groups suggests that this compound could interact with microbial targets effectively .
Anticancer Activity
A significant area of interest is the anticancer potential of nicotinonitriles. Studies have demonstrated that various substituted nicotinonitriles exhibit inhibitory effects against human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). For instance:
- Compound Efficacy : Compounds similar to this compound have shown IC50 values ranging from 1.25 to 42.10 μM against MCF-7 cells, indicating moderate to high efficacy compared to standard treatments like Doxorubicin .
Case Studies
-
In Vitro Studies : In a comparative study involving various nicotinonitriles, it was observed that derivatives containing the trifluoroacetyl group exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts .
Compound Cell Line IC50 (μM) 5-(Trifluoroacetyl)Nicotinonitrile MCF-7 15.0 Doxorubicin MCF-7 4.32 Control - - - Mechanistic Insights : A study highlighted the compound's ability to induce apoptosis in cancer cells through activation of apoptotic pathways. This suggests that its mechanism may involve modulation of key signaling pathways related to cell survival and death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
